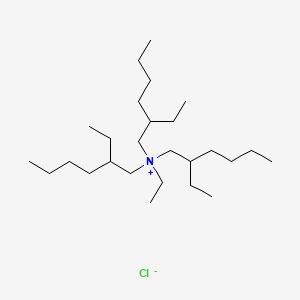
Ethyltris(2-ethylhexyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltris(2-ethylhexyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C26H56ClN and a molecular weight of 418.18254 . It is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
The synthesis of ethyltris(2-ethylhexyl)ammonium chloride typically involves the quaternization of ethylamine with 2-ethylhexyl chloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Ethyltris(2-ethylhexyl)ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is stable, it can be involved in redox reactions when used as a catalyst or in combination with other reagents.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include alkyl halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyltris(2-ethylhexyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of biological samples, particularly in the extraction and purification of nucleic acids and proteins.
Medicine: Its surfactant properties make it useful in drug formulation and delivery systems.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mecanismo De Acción
The mechanism by which ethyltris(2-ethylhexyl)ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of reactants. In biological systems, it can disrupt cell membranes, leading to cell lysis and the release of intracellular contents .
Comparación Con Compuestos Similares
Ethyltris(2-ethylhexyl)ammonium chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant in various applications.
Benzalkonium chloride: Widely used as a disinfectant and preservative in pharmaceuticals and personal care products.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.
This compound is unique due to its specific alkyl chain structure, which provides distinct surfactant properties and makes it suitable for specialized applications .
Propiedades
Número CAS |
94277-47-1 |
|---|---|
Fórmula molecular |
C26H56ClN |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
ethyl-tris(2-ethylhexyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
RHARHBAQMRERTL-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



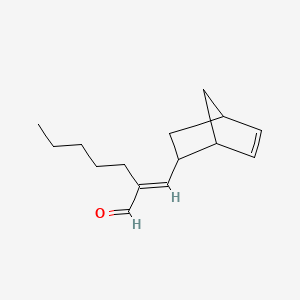

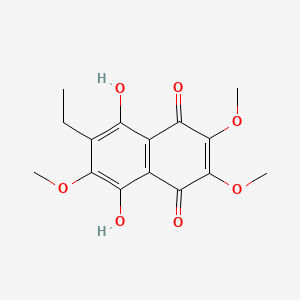


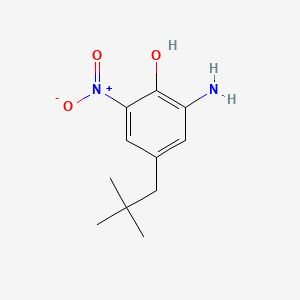


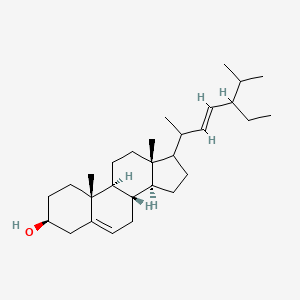

![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
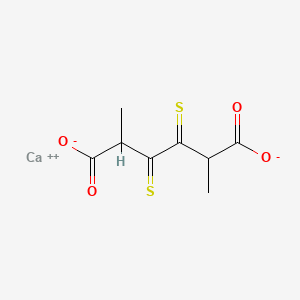
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
